molecular formula C11H13NO2 B7889713 Ethyl 3-(2-aminophenyl)acrylate CAS No. 58106-56-2

Ethyl 3-(2-aminophenyl)acrylate

Cat. No. B7889713
CAS RN: 58106-56-2
M. Wt: 191.23 g/mol
InChI Key: ZKIDAZQBINIQSP-BQYQJAHWSA-N
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Description

Ethyl 3-(2-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 .


Synthesis Analysis

The synthesis of Ethyl 3-(2-aminophenyl)acrylate involves a reaction with palladium 10% on activated carbon and triethylamine in 1,4-dioxane at 100°C for 20 hours . This process is known as the Heck Reaction and is performed using the Schlenk technique .


Molecular Structure Analysis

The InChI code for Ethyl 3-(2-aminophenyl)acrylate is 1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+ . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Ethyl 3-(2-aminophenyl)acrylate has been used in the synthesis of highly substituted tetrahydroquinolines . The reaction involved a three-component cascade reaction with 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Physical And Chemical Properties Analysis

Ethyl 3-(2-aminophenyl)acrylate has a boiling point of 348.3±25.0°C . The compound is solid at room temperature with a melting point of 48°C .

Scientific Research Applications

  • Supramolecular Assembly : Matos et al. (2016) described the synthesis of a compound similar to Ethyl 3-(2-aminophenyl)acrylate, revealing its significance in forming a three-dimensional supramolecular network. This network is stabilized by various noncovalent interactions, crucial for the self-assembly process and molecular conformation, highlighting its potential in material science and nanotechnology applications (Matos et al., 2016).

  • Polymerization and Material Responsiveness : Kohsaka et al. (2015) studied the polymerization of a structurally similar compound, showing its role in forming pH/temperature responsive materials. This suggests Ethyl 3-(2-aminophenyl)acrylate could be used in creating smart materials that respond to environmental changes (Kohsaka et al., 2015).

  • Applications in Medicinal Chemistry : Xu et al. (2015) reported a method involving Ethyl 3-(2-aminophenyl)acrylate analogues for synthesizing intermediates of aurora 2 kinase inhibitors. This application is significant in the development of pharmaceuticals, especially in cancer therapy (Xu et al., 2015).

  • Toxicological Studies : Potter and Tran (1992) conducted a study on a related compound, ethyl acrylate, focusing on its metabolic and detoxification pathways. This research is crucial for understanding the safety and environmental impact of such chemicals (Potter & Tran, 1992).

  • Synthesis Improvement : Luo Yan-ping (2011) improved the synthesis process of a compound structurally related to Ethyl 3-(2-aminophenyl)acrylate, showcasing the continuous efforts to enhance the efficiency and yield in chemical synthesis, which is vital for industrial production (Luo Yan-ping, 2011).

Mechanism of Action

The mechanism of action of Ethyl 3-(2-aminophenyl)acrylate involves a reaction with phenylisothiocyanate . The reaction is influenced by the solvent and substrate, and can occur under unassisted, water-assisted, substrate A-assisted, and water-A-assisted conditions .

Safety and Hazards

Ethyl 3-(2-aminophenyl)acrylate should be handled with care to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the compound should be handled only in well-ventilated areas or outdoors . It is also advised to keep the compound away from open flames, hot surfaces, and sources of ignition .

Future Directions

Ethyl 3-(2-aminophenyl)acrylate has potential applications in the synthesis of bioactive natural products and pharmaceutical agents . Its use in the synthesis of highly substituted tetrahydroquinolines, which are key structural motifs in pharmaceutical agents, suggests potential future directions in drug design and development .

properties

IUPAC Name

ethyl (E)-3-(2-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2,12H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIDAZQBINIQSP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-aminophenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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